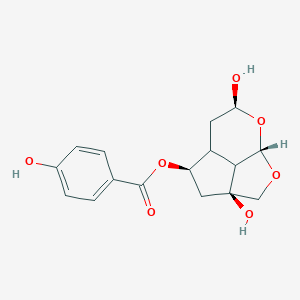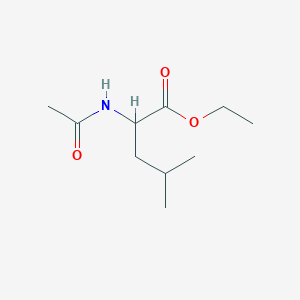
Catalpa bungei
Descripción general
Descripción
Catalpin is an iridoid that can be isolated from Catalpae Fructus . It shows mutagenic activity towards Salmonella typhimurium strain TA100 .
Physical And Chemical Properties Analysis
Catalpin has a molecular weight of 322.310 and a density of 1.5±0.1 g/cm3 . Its boiling point is predicted to be 565.5±50.0 °C .
Aplicaciones Científicas De Investigación
Gestión ecológica y reforestación
Catalpa bungei se recomienda para la reforestación a gran escala debido a su rápido crecimiento y adaptabilidad. A pesar de ser una especie nativa de China, sus recursos raros se han visto afectados por la destrucción antropogénica y los cambios climáticos locales. Los investigadores han explorado la relación entre C. bungei y las variables climáticas, utilizando modelos para predecir su distribución potencial en diferentes escenarios (por ejemplo, SSP126 y SSP585). Los resultados indican que su área de hábitat general aumentará en más del 14.2% en 2080-2100, con una migración hacia el norte. Notablemente, se proyecta que la llanura del noreste, las montañas de Tianshan y la meseta de Loess se conviertan en hábitats más adecuados para C. bungei .
Propiedades antioxidantes y anticancerígenas
Los compuestos fenólicos extraídos de Catalpa speciosa (una especie relacionada) han demostrado actividad antioxidante y anticancerígena. Estos compuestos bioactivos juegan un papel crucial en la protección de las células contra el estrés oxidativo y la inhibición del crecimiento de las células cancerosas. La investigación adicional sobre la composición fenólica de C. bungei podría revelar beneficios para la salud similares .
Usos medicinales
Tradicionalmente, las plantas Catalpa se han utilizado con fines medicinales. Tanto los frutos como las hojas se utilizan para tratar el asma, la tos y las heridas. Además, exhiben propiedades diuréticas. Investigar los compuestos bioactivos específicos responsables de estos efectos podría mejorar nuestra comprensión de su potencial medicinal .
Mecanismo De Acción
Target of Action
Catalpin, an iridoid isolated from Catalpae Fructus, primarily targets the Salmonella typhimurium strain TA100 . This bacterial strain is often used in research to study mutagenic activity.
Mode of Action
It has been shown to exhibitmutagenic activity towards the Salmonella typhimurium strain TA100 . This suggests that Catalpin interacts with the bacterial DNA or cellular machinery, leading to mutations.
Result of Action
The primary result of Catalpin’s action is the induction of mutations in Salmonella typhimurium strain TA100 . These mutations can potentially alter the bacterial phenotype, affecting its growth, survival, or virulence.
Propiedades
IUPAC Name |
[(1S,4S,6R,7R,9S)-4,9-dihydroxy-2,10-dioxatricyclo[5.3.1.04,11]undecan-6-yl] 4-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O7/c17-9-3-1-8(2-4-9)14(19)22-11-6-16(20)7-21-15-13(16)10(11)5-12(18)23-15/h1-4,10-13,15,17-18,20H,5-7H2/t10-,11+,12-,13?,15-,16+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGEFAWWFLHUTII-CXMSOTGLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CC3(C2C(OC3)OC1O)O)OC(=O)C4=CC=C(C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H](C[C@@]3(C2[C@@H](OC3)O[C@@H]1O)O)OC(=O)C4=CC=C(C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80930275 | |
| Record name | 2a,6-Dihydroxyoctahydro-2H-1,7-dioxacyclopenta[cd]inden-4-yl 4-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80930275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1390-72-3 | |
| Record name | Catalpin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001390723 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2a,6-Dihydroxyoctahydro-2H-1,7-dioxacyclopenta[cd]inden-4-yl 4-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80930275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of catalpin's mutagenic activity, and how was this activity assessed?
A1: Catalpin, a novel iridoid isolated from Catalpae Fructus, has demonstrated mutagenic properties. [] This discovery is significant due to the potential health risks associated with mutagenic compounds. Researchers evaluated its mutagenic potential using the Ames test, specifically employing the Salmonella typhimurium strain TA100, both with and without metabolic activation by rat liver homogenate (S9 mix). [] This test helps identify substances that can induce genetic mutations, a crucial aspect of potential carcinogenicity.
Q2: What are the structural characteristics of catalpin and related compounds found in Catalpae Fructus?
A2: Catalpin is a new iridoid, and while its exact molecular formula and weight aren't specified in the provided abstracts, its structure was elucidated using spectral analysis. [] Along with catalpin, researchers identified two new iridoids named kisasagenols A and B, and a related compound, epicatalpin, from Catalpae Fructus. [] Additionally, two artifactual iridoids, 3-methoxy catalpin and 3-methoxy epicatalpin, were also isolated. [] The presence of these various iridoids highlights the chemical complexity of this plant and suggests potential for further investigation into their biological activities and structure-activity relationships.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-({5-Bromo-2-[(2-fluorobenzyl)oxy]benzyl}amino)-1-phenylethanol](/img/structure/B223888.png)
![2-({5-Bromo-2-[(4-fluorobenzyl)oxy]benzyl}amino)-1-phenylethanol](/img/structure/B223890.png)
![2-({5-Chloro-2-[(2-fluorobenzyl)oxy]benzyl}amino)-1-phenylethanol](/img/structure/B223897.png)
![2-({3-[(4-Fluorobenzyl)oxy]benzyl}amino)-1-phenylethanol](/img/structure/B223899.png)
![2-({2-[(2-Fluorobenzyl)oxy]benzyl}amino)-1-phenylethanol](/img/structure/B223905.png)
![N-({2-[(4-fluorobenzyl)oxy]-1-naphthyl}methyl)-N-[3-(methylamino)propyl]amine](/img/structure/B223908.png)
![2-({3-[(4-Chlorobenzyl)oxy]benzyl}amino)-1-phenylethanol](/img/structure/B223911.png)
![2-({4-[(4-Chlorobenzyl)oxy]benzyl}amino)-1-phenylethanol](/img/structure/B223912.png)
![2-({2-[(2-Chlorobenzyl)oxy]benzyl}amino)-1-phenylethanol](/img/structure/B223914.png)

![2-({2-[(4-Chlorobenzyl)oxy]benzyl}amino)-1-phenylethanol](/img/structure/B223917.png)
![N-allyl-N-{5-chloro-2-[(4-fluorobenzyl)oxy]benzyl}amine](/img/structure/B223921.png)

